4-(1,2,2-Triphenylvinyl)aniline
Overview
Description
4-(1,2,2-Triphenylvinyl)aniline is an organic compound known for its unique luminescent properties. It is a derivative of aniline, where the hydrogen atoms on the vinyl group are replaced by phenyl groups. This compound exhibits aggregation-induced emission (AIE), making it valuable in various applications such as molecular switches, photo-controllable materials, and bio-imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2-Triphenylvinyl)aniline typically involves the reaction of 4-bromoaniline with triphenylvinylboronic acid in the presence of a palladium catalyst. The reaction is carried out under nitrogen atmosphere at room temperature using a solvent mixture of dioxane and water . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,2-Triphenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-(1,2,2-Triphenylvinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in bio-imaging due to its luminescent properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the development of photo-patterning materials and anti-counterfeiting technologies
Mechanism of Action
The unique properties of 4-(1,2,2-Triphenylvinyl)aniline are attributed to its aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes. When the compound aggregates, the intramolecular rotations are restricted, leading to enhanced fluorescence .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene: Another AIE-active compound with similar luminescent properties.
Hexaphenylsilole: Known for its strong fluorescence in the aggregated state.
Cyanostilbenes: Exhibits AIE properties and used in similar applications
Uniqueness
4-(1,2,2-Triphenylvinyl)aniline stands out due to its reversible photochromic properties and excellent fatigue resistance. These characteristics make it suitable for applications requiring repeated use and high stability .
Properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,27H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNQRPKNQRXHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580163 | |
Record name | 4-(Triphenylethenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919789-80-3 | |
Record name | 4-(Triphenylethenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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